1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Research into substituted pyridine derivatives, including those related to the compound , highlights the synthesis of various derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to compounds with analgesic and antiparkinsonian activities. This pathway involves reactions with thiophene-2-carboxaldehyde, malononitrile, and other reagents, indicating a versatile synthetic approach that could be applied to the synthesis of "1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide" (Amr, Maigali, & Abdulla, 2008).
Heterocyclic Synthesis
- The exploration of pyridine-2(1H)-thione in heterocyclic synthesis reveals the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the utility of pyridine derivatives in generating new chemical entities with potential antimicrobial activities. This suggests the broad synthetic and application possibilities of pyridine derivatives, including the compound of interest (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Activity
- The synthesis and evaluation of piperazine-2,6-dione derivatives, including those with pyridin-3-ylmethanamine, have been researched for their anticancer activity. This area of study provides insights into how structural modifications, akin to those in "this compound," can influence biological activity and potentially lead to the discovery of new therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-Angiogenic and DNA Cleavage Studies
- Research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These findings highlight the potential therapeutic applications of pyridine and piperidine derivatives in cancer treatment, suggesting a promising area of study for similar compounds including "this compound" (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Properties
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c23-18-5-7-19(8-6-18)30-21-10-9-20(26-27-21)28-12-2-4-17(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,17H,2,4,12,14-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCZDONBFSZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.